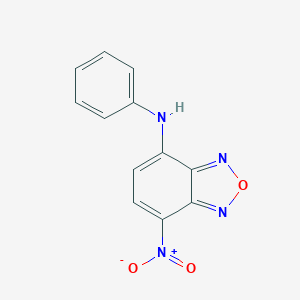

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a chemical compound that belongs to the class of benzoxadiazoles. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the nitro group and the benzoxadiazole ring system contributes to its distinctive chemical behavior and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine typically involves the nitration of N-phenyl-2,1,3-benzoxadiazol-7-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The benzoxadiazole ring can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 4-amino-N-phenyl-2,1,3-benzoxadiazol-7-amine.

Substitution: Formation of various substituted benzoxadiazole derivatives.

Oxidation: Formation of oxidized benzoxadiazole derivatives.

科学研究应用

Analytical Chemistry

Fluorogenic Reagent

One of the primary applications of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is as a fluorogenic reagent in analytical techniques. It is particularly useful for the derivatization of amines and amino acids, enhancing their detection limits in high-performance liquid chromatography (HPLC) analyses. The compound's strong fluorescence allows for sensitive detection of low concentrations of analytes, making it a valuable tool in biochemical assays.

Case Study: HPLC Methods

Research has demonstrated the effectiveness of using this compound in HPLC methods for analyzing various biological samples. For instance, studies have shown that this compound can be used to derivatize amines in human plasma, achieving detection limits as low as 0.25 ng/mL with high reproducibility and accuracy .

| Study | Method | Detection Limit | Sample Type |

|---|---|---|---|

| Tatar & Atmaca (2011) | HPLC with NBD-Cl | 0.25 ng/mL | Human Plasma |

| Yigit & Ersoy (2011) | Isocratic RP-HPLC | 2.0 ng/mL | Cheese |

Biological Research

Antimicrobial and Anticancer Properties

The biological activities of this compound have been explored in several studies, indicating potential antimicrobial and anticancer effects. The mechanism often involves interaction with cellular components such as proteins or nucleic acids, leading to fluorescence changes that can be monitored experimentally. This property makes it suitable for use as a biological probe .

Case Study: Biological Imaging

In a study focusing on the interactions between this compound and specific biomolecules, researchers found that it could effectively bind to target proteins, resulting in significant fluorescence changes that were detectable under experimental conditions. This characteristic positions it as a promising candidate for applications in biological imaging and therapeutic development.

Cosmetic Applications

Hair Dyes

this compound derivatives are also utilized in the formulation of hair dyes. These compounds are characterized as non-oxidative colorants that provide vibrant colors without the need for harsh chemical processes typically associated with traditional hair dyes .

Case Study: Non-Oxidative Hair Dyes

Patents have been filed detailing formulations that incorporate this compound to achieve long-lasting hair color with minimal damage to hair structure. The use of these derivatives allows for a broader range of colors while maintaining the integrity of the hair fiber .

作用机制

The mechanism of action of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. The nitro group and the benzoxadiazole ring system play crucial roles in its reactivity and binding affinity. The compound can act as a fluorescent probe, binding to specific receptors or biomolecules and emitting fluorescence upon excitation. This property is particularly useful in studying cellular processes and molecular interactions.

相似化合物的比较

Similar Compounds

- 4-amino-7-nitro-2,1,3-benzoxadiazole

- 7-nitro-2,1,3-benzoxadiazol-4-yl

- N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-7-amine

Uniqueness

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is unique due to its specific structural features, such as the presence of both the nitro group and the phenyl group attached to the benzoxadiazole ring. These features contribute to its distinct chemical behavior and reactivity, making it a valuable compound for various scientific applications.

生物活性

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is an organic compound distinguished by its unique benzoxadiazole core, which features a nitro group and a phenyl amine substituent. This structural configuration contributes significantly to its chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and analytical methods.

The molecular formula of this compound is C13H10N4O2. The presence of the nitro group allows the compound to participate in reduction reactions to form amines and engage in electrophilic substitution reactions due to its electron-withdrawing nature. Such properties make it suitable for diverse applications including fluorescence-based assays and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action often involves binding to specific molecular targets, leading to disruptions in cellular processes or signaling pathways.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of this compound, it has shown promising results against various bacterial strains. The nitro group is believed to play a crucial role in its antimicrobial activity by facilitating interactions with bacterial enzymes or disrupting cell membrane integrity.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated its potential to inhibit tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits fluorescence under specific conditions, making it useful in biological assays for detecting biomolecules.

- Protein Binding : Studies have indicated that it can bind to proteins or nucleic acids, leading to observable changes in fluorescence which can be monitored experimentally.

- Cellular Interaction : The compound may interfere with cellular processes by modulating the activity of enzymes or receptors involved in critical signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(4-chlorophenyl)-2,1,3-benzoxadiazol-7-amine | Contains chlorine substituents | Enhanced reactivity due to electron-withdrawing chlorine |

| N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Methyl group on phenyl ring | Potentially altered solubility and bioactivity |

| 7-Nitro-N-(phenyl)-benzofurazan | Similar benzofurazan structure | Different fluorescence characteristics |

These compounds exhibit variations in their chemical reactivity and biological activity due to differences in substituents. The unique presence of both nitro and phenyl groups in this compound enhances its fluorescence properties while contributing to its potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus strains at low concentrations.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

属性

IUPAC Name |

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCBQKODIUMKDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。